1-(4-Fluorophenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)urea
Description
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Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN4O2/c1-27-10-2-3-17-15-18(4-9-21(17)27)22(28-11-13-30-14-12-28)16-25-23(29)26-20-7-5-19(24)6-8-20/h4-9,15,22H,2-3,10-14,16H2,1H3,(H2,25,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNVBNCBJAKENY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC=C(C=C3)F)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves coupling a fluorophenyl isocyanate derivative with a tetrahydroquinoline-morpholine precursor. Key steps include:
- Temperature control : Reactions conducted at 0–5°C for 12–24 hours improve regioselectivity of urea bond formation .
- Catalyst selection : Use of triethylamine as a base enhances nucleophilicity of the amine group, reducing side-product formation .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) achieves >95% purity, confirmed by HPLC .
Q. Which analytical techniques are critical for structural validation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm connectivity of the fluorophenyl, tetrahydroquinoline, and morpholine moieties. Key signals include δ 7.4–7.6 ppm (aromatic protons) and δ 3.5–4.0 ppm (morpholine methylene) .
- Mass Spectrometry (MS) : High-resolution ESI-MS detects the molecular ion peak at m/z 438.2 (calculated for C25H29FN4O2), with fragmentation patterns verifying substituent positions .
- Infrared (IR) Spectroscopy : Absorption bands at ~1650 cm⁻¹ (urea C=O) and ~1240 cm⁻¹ (C-F) validate functional groups .
Q. What preliminary biological screening strategies are recommended?
- Enzyme inhibition assays : Test against kinases (e.g., RET) or phosphodiesterases, given structural analogs’ activity in these pathways .
- Cellular cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–50 µM to establish IC50 values .
- Receptor binding : Radioligand displacement studies with fluorophenyl-containing reference compounds (e.g., serotonin receptors) .
Advanced Research Questions
Q. How do structural modifications (e.g., morpholine vs. piperazine) affect target selectivity?
Comparative studies of analogs reveal:
| Substituent | Biological Activity | Selectivity Ratio |
|---|---|---|
| Morpholine | RET kinase inhibition | 1:15 (RET vs. EGFR) |
| Piperazine | Broader kinase activity | 1:3 (RET vs. EGFR) |
| The morpholine group’s rigidity enhances RET binding via hydrophobic interactions, while piperazine’s flexibility reduces selectivity . |
Q. How can computational modeling resolve contradictions in SAR data for fluorophenyl derivatives?
- Molecular docking : Simulate binding poses in RET kinase (PDB: 2IVU) to identify critical H-bonds (urea NH→Glu775) and π-π stacking (fluorophenyl→Phe804) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns; RMSD values >2.0 Å indicate poor target retention .
- QSAR models : Correlate substituent electronegativity (e.g., fluorine) with IC50 values; Hammett constants (σₚ = +0.06) predict enhanced activity .
Q. What experimental strategies mitigate metabolic instability of the tetrahydroquinoline moiety?
- Isotope labeling : Use 14C-labeled compound in hepatic microsome assays to track oxidative degradation at the C3 position .
- Prodrug design : Introduce acetyl-protected amines to reduce first-pass metabolism; in vivo studies show 2.5x increased bioavailability .
- CYP450 inhibition : Co-administration with ketoconazole (CYP3A4 inhibitor) prolongs half-life from 2.1 to 5.8 hours in rodent models .
Q. How to address discrepancies in reported biological activities of structural analogs?
- Meta-analysis : Compare IC50 values across studies using standardized assay conditions (e.g., ATP concentration in kinase assays) .
- Counter-screening : Test inactive analogs against off-targets (e.g., hERG channels) to rule out nonspecific toxicity .
- Crystallography : Resolve co-crystal structures to confirm binding modes; clashes with Tyr806 explain low potency in certain analogs .
Methodological Recommendations
8. Key parameters for scaling up synthesis without compromising yield:
- Maintain stoichiometric ratios (1:1.05 for isocyanate:amine) to prevent dimerization .
- Use flow chemistry for exothermic urea formation step (T < 10°C) .
- Monitor reaction progress via in-line FTIR to terminate at >90% conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
